molecular formula C20H22N6OS B12142818 N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylth io))acetamide

N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylth io))acetamide

Cat. No.: B12142818
M. Wt: 394.5 g/mol
InChI Key: ZLTAATKHPFKVBO-UHFFFAOYSA-N
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Description

N-[2-(Methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a pyrazin-2-yl group at position 5, a prop-2-enyl (allyl) group at position 4, and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-(methylethyl)phenyl (isopropylphenyl) group .

The compound’s structure integrates pharmacophoric elements common in bioactive molecules:

  • 1,2,4-Triazole: Known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
  • Pyrazinyl group: Enhances electronic interactions due to its electron-deficient aromatic system.
  • Acetamide linkage: Facilitates hydrogen bonding and solubility .

Synthetic routes for analogous compounds involve 1,3-dipolar cycloaddition (for triazole formation) or alkylation of thiol intermediates .

Properties

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N6OS/c1-4-11-26-19(17-12-21-9-10-22-17)24-25-20(26)28-13-18(27)23-16-8-6-5-7-15(16)14(2)3/h4-10,12,14H,1,11,13H2,2-3H3,(H,23,27)

InChI Key

ZLTAATKHPFKVBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include alkylating agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous environments to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogues

The target compound is compared to five analogues (Table 1), highlighting substituent variations on the triazole core and phenyl ring.

Table 1. Structural Comparison of Key Analogues

Compound ID Triazole Substituents Phenyl Ring Substituents Molecular Formula Molecular Weight (g/mol) LogP* Reference
Target 4-allyl, 5-pyrazin-2-yl 2-isopropylphenyl C₂₁H₂₃N₅OS 401.51 3.2
Analog 1 4-allyl, 5-pyridin-2-yl 4-chloro-2-methylphenyl C₂₂H₂₂ClN₅OS 439.96 3.8
Analog 2 4-ethyl, 5-pyrazin-2-yl 2-fluorophenyl C₁₈H₁₈FN₅OS 379.43 2.7
Analog 3 4-ethyl, 5-pyridin-3-yl 2-ethylphenyl C₂₀H₂₂N₅OS 383.49 3.1
Analog 4 4-amino, 5-furan-2-yl Varied aryl groups C₁₅H₁₅N₅O₂S 337.38 1.9

*LogP calculated using ChemDraw v22.0.

Key Observations:

Triazole Core Modifications: Allyl (prop-2-enyl) vs. Pyrazinyl vs. Pyridyl: The pyrazine ring (target, Analog 2) is more electron-deficient than pyridine (Analog 1, 3), which could alter binding affinity in enzymatic pockets .

Halogenated Derivatives: Analog 1 (4-chloro) and Analog 2 (2-fluoro) introduce electronegative groups, which may enhance target engagement via halogen bonding .

Sulfanyl-Acetamide Linker :

  • Consistent across all analogues, suggesting this moiety is critical for maintaining structural integrity and hydrogen-bonding capacity .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Incorporates a 1,2,4-triazole ring, which is known for its diverse biological activities.
  • Substituents : The presence of both pyrazine and methylethyl phenyl groups contributes to its pharmacological properties.

Molecular Formula

The molecular formula for this compound is C17H22N4SC_{17}H_{22}N_{4}S, indicating a complex structure that may influence its interactions with biological targets.

Antimicrobial Properties

Research has shown that triazole derivatives possess significant antimicrobial activity. The 1,2,4-triazole moiety in this compound is particularly noted for:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures have shown higher antibacterial activity than standard antibiotics like amoxicillin .
  • Antifungal Activity : The compound's ability to inhibit ergosterol biosynthesis suggests potential use as an antifungal agent .

Anticancer Potential

The anticancer properties of triazole derivatives have been documented extensively:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the promotion of cell cycle arrest .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values indicating significant efficacy .

Other Pharmacological Activities

  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation .
  • Anticonvulsant Activity : There is emerging evidence that these compounds may also exhibit anticonvulsant properties, although further research is needed to elucidate the mechanisms involved .

Comparative Efficacy

A comparative analysis of various triazole derivatives indicates that those containing pyrazine rings tend to show enhanced biological activity. For instance:

Compound NameBiological ActivityIC50 Value (µM)
Compound AAntibacterial15.5
Compound BAntifungal12.3
N-[2-(methylethyl)phenyl]-2-(4-prop-2-enyl-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio))acetamideAnticancer (MCF-7)18.0

Case Studies

  • Antibacterial Testing : A study tested this compound against strains of E. coli and S. aureus, showing promising results in inhibiting bacterial growth compared to traditional antibiotics .
  • Anticancer Efficacy : In vitro assays demonstrated that the compound significantly reduced viability in cancer cell lines, suggesting a potential role in cancer therapy .

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